molecular formula C20H20O9 B564837 trans-Resveratrol 4'-O-b-D-Glucuronide CAS No. 387372-20-5

trans-Resveratrol 4'-O-b-D-Glucuronide

Cat. No.: B564837
CAS No.: 387372-20-5
M. Wt: 404.4 g/mol
InChI Key: CDEBVTGYVFHDMA-OTPOQTMVSA-N
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Mechanism of Action

Target of Action

The primary target of Resveratrol-4’-O-D-Glucuronide is the adenosine A3 receptor located on cancer cells . This receptor plays a crucial role in the regulation of cell proliferation and apoptosis .

Mode of Action

Resveratrol-4’-O-D-Glucuronide interacts with its target, the adenosine A3 receptor, by acting as an agonist . This interaction, particularly at high concentrations, triggers apoptosis in human colon cancer cells .

Biochemical Pathways

Resveratrol-4’-O-D-Glucuronide affects the glucuronidation process, a major phase II metabolic pathway . This process involves the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, which conjugates the compound with glucuronic acid . This glucuronidation process is crucial for the compound’s bioactivity .

Pharmacokinetics

Resveratrol-4’-O-D-Glucuronide is produced through the glucuronidation process, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform . The compound is highly absorbed orally, yet has poor systemic bioavailability . Rapid metabolism into Resveratrol-4’-O-D-Glucuronide sulfate and glucuronide conjugates occurs, in addition to accumulation in tissues .

Result of Action

The interaction of Resveratrol-4’-O-D-Glucuronide with the adenosine A3 receptor results in apoptosis in human colon cancer cells . This compound effectively hinders colon carcinogenesis by suppressing cell proliferation and promoting apoptosis . These effects make it a promising agent for combating colon cancer .

Action Environment

The stability and efficacy of Resveratrol-4’-O-D-Glucuronide can be influenced by environmental factors such as the pH of the solution it is in . For instance, the stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Biochemical Analysis

Biochemical Properties

Resveratrol-4’-O-D-Glucuronide interacts with various enzymes and proteins. It is produced by a novel versatile microbial UDP-glucuronyltransferase discovered and characterized from Streptomyces chromofuscus ATCC 49982 . This enzyme can convert resveratrol into two glucuronides both in vitro and in vivo . The glucuronidation of resveratrol is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 .

Cellular Effects

Resveratrol-4’-O-D-Glucuronide has been shown to have significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . It has also been reported to cause G1 arrest in CCL-228 and Caco-2 cells .

Molecular Mechanism

The molecular mechanism of action of Resveratrol-4’-O-D-Glucuronide involves its interactions with biomolecules and changes in gene expression. It has been reported to activate adenosine receptors located on cancer cells, ultimately triggering apoptosis . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .

Temporal Effects in Laboratory Settings

The effects of Resveratrol-4’-O-D-Glucuronide change over time in laboratory settings. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The stability of the glucuronides in aqueous solution has been studied, and remarkable differences in their properties were found, especially in the ready E/Z isomerisation of the 3-glucuronide .

Dosage Effects in Animal Models

The effects of Resveratrol-4’-O-D-Glucuronide vary with different dosages in animal models. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The mean resveratrol-4’-glucuronide AUC 0-t increased with increase in resveratrol doses .

Metabolic Pathways

Resveratrol-4’-O-D-Glucuronide is involved in the glucuronidation metabolic pathway . This compound is produced through the glucuronidation process, where the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, conjugates it with glucuronic acid .

Transport and Distribution

It is known that glucuronides of xenobiotics and endogenous materials are commonly believed to be biological waste byproducts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol-4’-O-D-Glucuronide involves selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, affords the desired product . A very mild and effective method for the anomeric deacetylation of the readily available methyl glucuronate β-tetraacetate using N-methyl piperazine en route to the imidate has also been discovered .

Industrial Production Methods: Industrial production methods for trans-Resveratrol-4’-O-D-Glucuronide are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: trans-Resveratrol-4’-O-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Properties

CAS No.

387372-20-5

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1

InChI Key

CDEBVTGYVFHDMA-OTPOQTMVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Appearance

Assay:≥95%A solid

Synonyms

4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid;  Resveratrol 4’-O-Glucuronide; 

Origin of Product

United States

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